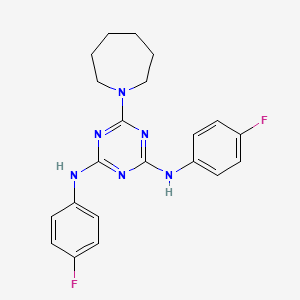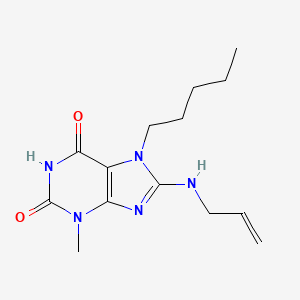![molecular formula C20H15N3OS B15031909 N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]pyridine-3-carboxamide](/img/structure/B15031909.png)
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]pyridine-3-carboxamide is a complex organic compound that features a benzothiazole moiety linked to a pyridine carboxamide group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]pyridine-3-carboxamide typically involves the following steps:
Formation of Benzothiazole Derivative: The initial step involves the synthesis of the benzothiazole derivative through a condensation reaction between 2-aminothiophenol and an appropriate aldehyde or ketone.
Coupling with Pyridine Carboxamide: The benzothiazole derivative is then coupled with pyridine-3-carboxylic acid or its derivatives using coupling agents such as hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) in a solvent like dimethylformamide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) on the benzothiazole ring, converting them to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring, where halogen atoms can be replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]pyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antibacterial and anticancer agent.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It serves as a precursor for the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]pyridine-3-carboxamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can also bind to cellular receptors, modulating signal transduction pathways and affecting cellular responses.
類似化合物との比較
- **N-(1,3-benzothiazol-2-yl)-2(pyridine-3-yl) formohydrazido acetamide
- **N’-(1,3-benzothiazol-2-yl)-arylamides
Uniqueness: N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]pyridine-3-carboxamide is unique due to its specific structural features that confer distinct biological activities. Its combination of a benzothiazole moiety with a pyridine carboxamide group allows for versatile interactions with biological targets, making it a valuable compound in drug discovery and development.
特性
分子式 |
C20H15N3OS |
|---|---|
分子量 |
345.4 g/mol |
IUPAC名 |
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C20H15N3OS/c1-13-15(20-23-17-8-2-3-10-18(17)25-20)7-4-9-16(13)22-19(24)14-6-5-11-21-12-14/h2-12H,1H3,(H,22,24) |
InChIキー |
SVFUYRRJBROKPX-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC=C1NC(=O)C2=CN=CC=C2)C3=NC4=CC=CC=C4S3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-imino-13-methyl-N-[2-(morpholin-4-yl)ethyl]-2-oxo-7-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B15031830.png)
![(4E)-4-[hydroxy(4-methylphenyl)methylidene]-5-(4-methoxyphenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione](/img/structure/B15031843.png)
![2-(4-Chlorophenyl)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B15031847.png)
![1-{2-imino-3-[2-(piperidin-1-yl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}-3-(4-methylphenoxy)propan-2-ol](/img/structure/B15031850.png)

![Ethyl 5-[(2,5-dimethylphenyl)methoxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate](/img/structure/B15031859.png)
![9-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15031878.png)
![4-bromo-N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]benzamide](/img/structure/B15031879.png)

![5-(4-Chlorophenyl)-2-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B15031891.png)

![4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-{2-[(3-methylbenzyl)sulfanyl]ethyl}benzamide](/img/structure/B15031902.png)
![Methyl 5-cyano-4-(2-ethoxyphenyl)-6-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B15031916.png)

